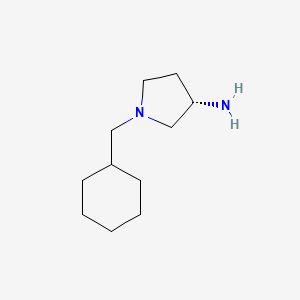

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(cyclohexylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSXCKDVHHANA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2CC[C@@H](C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Cyclohexylmethyl Pyrrolidin 3 Amine and Analogous Chiral Pyrrolidines

Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The cornerstone of synthesizing chiral pyrrolidines lies in the ability to control the stereochemistry during the formation of the heterocyclic ring. Numerous asymmetric strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are a powerful class of transformations that construct the chiral pyrrolidine ring from acyclic precursors in a stereoselective manner. These methods often employ chiral catalysts or auxiliaries to induce asymmetry.

Ring-closing enyne metathesis (RCEYM) has emerged as a potent tool for the synthesis of cyclic compounds, including chiral pyrrolidines. This reaction, typically catalyzed by ruthenium carbene complexes, facilitates the formation of a 1,3-diene-containing ring from an acyclic precursor containing both an alkene and an alkyne moiety. The resulting diene can be further functionalized, offering a versatile entry point to a variety of substituted pyrrolidines. mdpi.comnih.gov The reaction proceeds under mild conditions and often with good yields. nih.gov For instance, the RCEYM of enynes containing a basic or nucleophilic nitrogen atom has been shown to produce pyrrolidine derivatives efficiently. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Ref |

| Grubbs' 1st Gen. | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 1-Tosyl-3,4-dihydro-1H-pyrrole | 85 | unimi.it |

| Grubbs' 2nd Gen. | Dipeptide enyne precursor | Proline-derived azabicycloalkane | 78 | unimi.it |

Intramolecular carbolithiation offers a pathway to enantiomerically enriched pyrrolidines through the cyclization of organolithium species. This method involves the generation of an α-amino-organolithium species, often via tin-lithium exchange, which then undergoes an anionic cyclization onto a tethered alkene or allylic ether. nih.govnih.govnih.gov The stereochemical outcome of the cyclization can be controlled, leading to the formation of substituted pyrrolidines with high diastereoselectivity. d-nb.info This methodology has been successfully applied to the synthesis of advanced intermediates for natural products like (–)-α-kainic acid. nih.gov

| Substrate | Reagent | Product | Yield (%) | Diastereoselectivity | Ref |

| N-allyl-N-(tributylstannylmethyl)amine derivative | n-BuLi | 3-Alkenylpyrrolidine | 70-85 | High | nih.gov |

| Chiral α-amino-organolithium species | - | (+)-Pseudoheliotridane precursor | High | High | researchgate.net |

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and widely used methods for the stereoselective synthesis of pyrrolidines. mdpi.comacs.orgnih.govwikipedia.org This reaction can generate up to four new stereocenters in a single step with a high degree of regio- and stereocontrol. The use of chiral auxiliaries attached to either the azomethine ylide or the dipolarophile can effectively direct the stereochemical course of the cycloaddition, leading to the formation of highly enantioenriched pyrrolidine derivatives. acs.orgnih.gov

| Dipole Precursor | Dipolarophile | Catalyst/Auxiliary | Product | Yield (%) | Diastereomeric Ratio | Ref |

| Imino esters | (Z)-nitroalkenes | Chiral phosphoramidite/Silver salt | cis-3,4-Diaminopyrrolidine precursor | up to 95 | >20:1 | mdpi.com |

| (S)-N-tert-Butanesulfinyl imine | Glycine α-imino ester | Ag2CO3 | Densely substituted proline derivative | up to 98 | >20:1 | acs.org |

The intramolecular reductive amination of amino aldehydes or amino ketones provides a direct route to cyclic amines, including pyrrolidines. This transformation involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding pyrrolidine. This method is particularly useful for the synthesis of N-unsubstituted or N-monosubstituted pyrrolidines. A related and powerful strategy involves the reductive cyclization of precursors like δ-azido ketones or δ-nitro aldehydes, where the nitrogen-containing functional group is first reduced to an amine, which then undergoes intramolecular cyclization with the carbonyl group. organic-chemistry.orgnih.govmdpi.com For instance, a highly diastereoselective synthesis of a chiral pyrrolidine building block was achieved through a fast intramolecular cyclization of an amino alcohol precursor. nih.gov

| Precursor | Reagents | Product | Yield (%) | Diastereoselectivity | Ref |

| Amino alcohol | MsCl, TEA | (3R,4R)-4-(Allyloxy)-1-benzylpyrrolidine derivative | 100 | High | nih.gov |

| Acyclic aminoaldehyde | Pd(OH)2, H2 | Anisomycin precursor | - | Stereoselective | nih.gov |

| Racemic acetylenic aldehydes | Hydrogenation catalyst | syn-pyrrolidines | - | Highly syn-diastereoselective | organic-chemistry.org |

The nitro-Mannich (or aza-Henry) reaction provides an efficient method for the construction of β-nitroamines, which are valuable precursors for the synthesis of 3-aminopyrrolidines. A particularly elegant approach involves a cascade reaction where a nitro-Mannich reaction is followed by an intramolecular lactamization to directly afford substituted pyrrolidin-2-ones. nih.govfrontiersin.orgnih.govresearchgate.net These pyrrolidinones can then be reduced to the corresponding 3-aminopyrrolidines. The stereochemistry of the newly formed stereocenters in the nitro-Mannich reaction can be effectively controlled using chiral catalysts, leading to highly enantioenriched pyrrolidinone precursors. frontiersin.orgnih.gov

| Imine Source | Nitroalkane | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Ref |

| In situ formed acyclic imines | Methyl 3-nitropropanoate | - | 4-Nitropyrrolidin-2-ones | up to 88 | High | nih.gov |

| N-phosphinoyl-aryl imines | Nitromethane (B149229) | YbKH2[(R)-binaphthoxide]3 | β-Nitroamine | up to 99 | - | frontiersin.org |

Functionalization and Derivatization of Pre-existing Chiral Pyrrolidine Scaffolds

A common and efficient strategy for the synthesis of complex chiral pyrrolidines involves the functionalization of readily available chiral building blocks like (S)-3-aminopyrrolidine. nih.gov This approach leverages a pre-existing stereocenter, avoiding the need for asymmetric synthesis or chiral resolution at later stages. The primary and secondary amine functionalities of the (S)-3-aminopyrrolidine scaffold provide reactive sites for various derivatization reactions.

N-Alkylation and N-Acylation: The nitrogen atoms in the pyrrolidine ring can be readily functionalized. For instance, novel triazine-type chiral derivatization reagents have been developed by reacting (S)-3-aminopyrrolidine with dimethoxy-triazine compounds, demonstrating the reactivity of the amine groups for creating more complex structures. nih.gov

Table 1: Examples of Functionalization Reactions on Pyrrolidine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | N-Substituted Pyrrolidines | nih.govorganic-chemistry.org |

| N-Acylation | Acyl Chlorides, Carboxylic Acids | N-Acyl Pyrrolidines | nih.gov |

| Derivatization with Triazines | (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine | Chiral Derivatization Reagents | nih.gov |

Synthesis of the Cyclohexylmethyl Side Chain and its Integration into the Pyrrolidine Core

The synthesis of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine specifically requires the introduction of a cyclohexylmethyl group onto the pyrrolidine nitrogen. This is typically achieved through two primary methods: direct N-alkylation or reductive amination.

Direct N-Alkylation: This method involves the reaction of (S)-3-aminopyrrolidine (or a protected version) with a cyclohexylmethyl halide, such as (bromomethyl)cyclohexane. The reaction proceeds via a nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the cyclohexylmethyl group.

Reductive Amination: A widely used and often preferred method is the reductive amination between (S)-3-aminopyrrolidine and cyclohexanecarbaldehyde. organic-chemistry.orgstudylib.net This two-step, one-pot process first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. studylib.net Various reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for their mildness and selectivity. nih.gov Biocatalytic reductive amination is also an emerging green methodology for the synthesis of chiral amines. researchgate.net

Scheme 1: Reductive Amination for Synthesis of this compound

(S)-3-aminopyrrolidine reacts with cyclohexanecarbaldehyde to form an imine intermediate, which is then reduced by a hydride source (e.g., NaBH(OAc)₃) to yield the target compound.

Optimization of Reaction Conditions and Yields in the Synthesis of Chiral Pyrrolidine Derivatives

Achieving high yields and stereoselectivity is paramount in the synthesis of chiral molecules. Optimization of reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry is crucial.

For N-alkylation reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. researchgate.net In reductive amination, the pH of the reaction medium is critical for imine formation. The choice of reducing agent also plays a key role; for instance, milder reagents like sodium cyanoborohydride (NaBH₃CN) are effective at acidic pH, while others like sodium borohydride (NaBH₄) require protic solvents like methanol (B129727). organic-chemistry.org

The use of catalysts can also enhance reaction efficiency. Lewis acids like Sc(OTf)₃ have been shown to activate imine intermediates, increasing the rate of nucleophilic attack in certain tandem reactions leading to pyrrolidine derivatives. nih.gov Continuous flow protocols are also being developed to provide rapid, scalable, and highly diastereoselective access to chiral pyrrolidines, achieving high yields in very short reaction times. rsc.org

Table 2: Factors Influencing Yield in Pyrrolidine Synthesis

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Solvent | Influences solubility, reactivity, and reaction pathway. | Screening various polar and non-polar solvents. Acetonitrile was found to be effective in some tandem reactions. | nih.gov |

| Reducing Agent | Determines selectivity and reaction conditions. | Selecting agent based on substrate and functional group tolerance (e.g., NaBH(OAc)₃ for sensitive substrates). | nih.gov |

| Catalyst | Can increase reaction rate and improve selectivity. | Use of Lewis acids (e.g., Sc(OTf)₃) to activate intermediates or transition metal catalysts for borrowing hydrogen methodology. | nih.govresearchgate.net |

| Temperature | Affects reaction kinetics and side-product formation. | Performing reactions at optimal temperatures, from -78 °C to reflux, depending on the specific transformation. | acs.org |

Purification and Isolation Techniques for Enantiopure this compound and Intermediates

The isolation of the final product in high purity is a critical final step. For chiral compounds, ensuring enantiomeric purity is especially important. A combination of techniques is often employed.

Standard Purification: Following the reaction, a typical workup involves quenching the reaction, followed by extraction to separate the product from the reaction medium. The crude product is then often purified using column chromatography on silica (B1680970) gel.

Chiral Chromatography: To confirm and ensure enantiomeric purity, chiral high-performance liquid chromatography (HPLC) is the method of choice. nih.govwvu.edu This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, allowing for their separation and quantification. researchgate.netnih.gov Polysaccharide-based CSPs are commonly used and have shown excellent selectivity for a wide range of chiral molecules, including pyrrolidine derivatives. researchgate.netnih.gov Supercritical fluid chromatography (SFC) is another effective technique for chiral separations. researchgate.netnih.gov

Crystallization: If the final compound or an intermediate salt is a crystalline solid, recrystallization can be a powerful method for purification, potentially removing both chemical and isomeric impurities.

Compound Names Table

Stereochemical Control and Analysis in the Synthesis of S 1 Cyclohexylmethyl Pyrrolidin 3 Amine

Strategies for Achieving High Enantioselectivity in Pyrrolidine (B122466) Ring Formation

The enantioselective synthesis of the pyrrolidine core is paramount in obtaining the desired (S)-enantiomer of 1-(cyclohexylmethyl)pyrrolidin-3-amine. A variety of synthetic strategies have been developed to achieve high enantioselectivity in the formation of the pyrrolidine ring. These methods can be broadly categorized into catalytic asymmetric syntheses, the use of chiral auxiliaries, and chiral pool synthesis.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to direct the formation of one enantiomer over the other from achiral or racemic starting materials. Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecular architectures. nih.gov For instance, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives with multiple contiguous stereogenic centers. xjtu.edu.cn Metal-catalyzed reactions also play a significant role. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a notable method for generating chiral pyrrolidines. nih.gov Similarly, silver(I)-catalyzed asymmetric [C+NC+CC] coupling reactions provide a mild and efficient route to highly functionalized pyrrolidines. nih.gov Chiral phosphoric acids have been shown to be effective catalysts for intramolecular aza-Michael reactions, affording chiral pyrrolidines with high enantioselectivity. acdlabs.com

Chiral Auxiliary-Mediated Synthesis: This strategy involves covalently attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. Oppolzer's camphorsultam is a well-established chiral auxiliary that has been successfully employed in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity. juniperpublishers.com Sulfinimine-derived chiral auxiliaries have also been utilized in the Horner-Wadsworth-Emmons reaction to produce enantiopure cis-2,5-disubstituted 3-oxo pyrrolidines. researchgate.netresearchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as proline and 4-hydroxyproline, are common chiral precursors for the synthesis of pyrrolidine-containing drugs. libretexts.org Carbohydrates also serve as versatile chiral starting materials for the synthesis of polyhydroxylated pyrrolidines. frontiersin.org

A comparative overview of these strategies is presented in the table below.

| Strategy | Description | Advantages | Disadvantages |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High atom economy, catalytic nature. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. | Generally reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Utilizes naturally occurring, enantiomerically pure compounds as starting materials. | Readily available and often inexpensive starting materials. | The accessible structural diversity is limited by the available chiral pool. |

Diastereoselective Control in Multi-Stereocenter Construction

When the target molecule, such as a substituted derivative of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes as crucial as controlling the absolute stereochemistry (enantioselectivity). The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the construction of the pyrrolidine ring, capable of generating up to four stereocenters in a single step with high levels of stereocontrol. acdlabs.comnih.gov

The diastereoselectivity of these cycloadditions can be influenced by several factors:

Substrate Control: The inherent chirality within the reactants can direct the stereochemical outcome. For example, in the 1,3-dipolar cycloaddition of azomethine ylides with sugar-derived enones, the stereogenic centers of the carbohydrate moiety exert strict stereocontrol, leading to highly diastereo- and regioselective reactions. nih.gov

Catalyst Control: The choice of catalyst and ligand in metal-catalyzed reactions can dictate the diastereoselectivity. In asymmetric [3+2] cycloadditions of iminoesters, different chiral silver(I)-complexes can be used to stereodivergently synthesize either exo- or endo-pyrrolidines with high diastereo- and enantioselectivities. acs.org

Auxiliary Control: As mentioned previously, chiral auxiliaries can effectively control the facial selectivity of reactions. The N-tert-butanesulfinyl group in 1-azadienes acts as an effective chiral auxiliary in 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. nih.gov

Intramolecular reactions can also exhibit high diastereoselectivity. For instance, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides favors the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios. xjtu.edu.cn

The following table summarizes different approaches to achieving diastereoselective control in the synthesis of polysubstituted pyrrolidines.

| Approach | Key Principle | Example |

| Substrate-Controlled | Existing stereocenters in the starting materials dictate the stereochemistry of the newly formed centers. | Cycloaddition of azomethine ylides to enantiomerically pure sugar-derived enones. nih.gov |

| Catalyst-Controlled | The chiral catalyst directs the approach of the reactants, favoring the formation of one diastereomer. | Stereodivergent synthesis of C4-ester-quaternary pyrrolidines using different chiral Ag(I)-complexes. acs.org |

| Auxiliary-Controlled | A chiral auxiliary attached to one of the reactants blocks one face, forcing the reaction to occur from the other. | Use of N-tert-butanesulfinimines in 1,3-dipolar cycloadditions. nih.gov |

| Intramolecular Cyclization | The geometry of the transition state in a ring-forming reaction favors a specific diastereomer. | Copper-promoted intramolecular aminooxygenation of alkenes to form 2,5-cis-pyrrolidines. xjtu.edu.cn |

Impact of Stereoisomerism on Molecular Architecture and Conformation

The stereochemistry of the substituents on the pyrrolidine ring has a profound impact on its three-dimensional structure and conformational preferences. The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as envelope (Cγ-exo or Cγ-endo) forms. The Cγ-exo pucker has the Cγ atom out of the plane on the opposite side of the C5 substituent, while the Cγ-endo pucker has the Cγ atom out of the plane on the same side as the C5 substituent. The relative stability of these conformers is influenced by the nature and stereochemistry of the substituents. researchgate.net

Substituents on the pyrrolidine ring can introduce steric and stereoelectronic effects that favor one pucker over the other. For example, the electronegativity of a substituent at the C-4 position can control the exo/endo puckering ratio. researchgate.net A sterically demanding group, such as a tert-butyl group, at the C-4 position strongly prefers a pseudoequatorial orientation, which in turn locks the pyrrolidine ring into a specific pucker. nih.govresearchgate.net

The conformation of the pyrrolidine ring, as dictated by its stereoisomerism, can have significant implications for the biological activity of the molecule. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the main pharmacophore for agonist activity. nih.gov

Advanced Spectroscopic Methods for Stereochemical Assignment and Purity Determination (e.g., NMR, Chiral HPLC, Optical Rotation)

The unambiguous determination of the absolute and relative stereochemistry, as well as the enantiomeric and diastereomeric purity, of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of molecules. Through-space interactions between protons can be detected using Nuclear Overhauser Effect (NOE) experiments, such as 1D-NOE, 2D-NOESY, and ROESY. acdlabs.comwordpress.com The presence of an NOE between two protons indicates their spatial proximity (typically within 5 Å), which can help to elucidate the relative configuration of stereocenters in a rigid or semi-rigid ring system. wordpress.com For example, NOE experiments were used to assign the relative configurations of 2,5-disubstituted pyrrolidines formed via copper-promoted aminooxygenation. nih.gov

To determine enantiomeric purity, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used in conjunction with NMR. researchgate.net These agents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate, distinguishable signals in the NMR spectrum, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) or cellulose tris(3,5-dichlorophenylcarbamate) (Lux i-Cellulose-5), are highly effective for the separation of pyrrolidone derivatives. nih.govresearchgate.net The choice of mobile phase, often a mixture of an alcohol like methanol (B129727) with a supercritical fluid like CO₂ or a standard organic solvent, is critical for achieving optimal separation. nih.gov

The table below shows a comparison of two chiral stationary phases for the separation of pyrrolidone derivatives using supercritical fluid chromatography (SFC).

| Compound | Chiral Stationary Phase | Co-solvent | Resolution (Rs) |

| Pyrrolidone Derivative 1 | Lux Cellulose-2 | 15% Methanol | 2.50 |

| Pyrrolidone Derivative 1 | Lux i-Cellulose-5 | 15% Methanol | 1.80 |

| Pyrrolidone Derivative 2 | Lux Cellulose-2 | 10% Methanol | 3.59 |

| Pyrrolidone Derivative 2 | Lux i-Cellulose-5 | 10% Methanol | 2.10 |

| Pyrrolidone Derivative 3 | Lux Cellulose-2 | 12.5% Methanol | 1.95 |

| Pyrrolidone Derivative 3 | Lux i-Cellulose-5 | 12.5% Methanol | 1.25 |

| Data adapted from a study on the separation of pyrrolidone derivatives. nih.gov |

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. pressbooks.pub The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration). pressbooks.pubmasterorganicchemistry.com While the sign of the optical rotation (+ or -) does not directly correlate with the (R) or (S) configuration, it can be used to identify a specific enantiomer by comparing the measured value to a known literature value for the pure enantiomer. pressbooks.pub It is a fundamental method for confirming the enantiomeric identity of a synthesized compound.

Chemical Reactivity and Synthetic Transformations of S 1 Cyclohexylmethyl Pyrrolidin 3 Amine

Reactivity of the Amine Functionalities

The compound (S)-1-(cyclohexylmethyl)pyrrolidin-3-amine possesses two distinct amine functionalities: a primary amine at the C-3 position and a tertiary amine within the pyrrolidine (B122466) ring. The primary amine is generally the more nucleophilic and reactive site for transformations such as acylation, sulfonylation, and alkylation due to lower steric hindrance.

Acylation and Sulfonylation: The primary amine readily reacts with acylating agents like acid chlorides or anhydrides to form corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a wide variety of functional groups and building molecular complexity.

Alkylation: Selective alkylation of the primary amine can be challenging as the nucleophilicity of the nitrogen increases with each alkylation, often leading to mixtures of mono-, di-, and even tri-alkylated products. researchgate.net To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine.

Reactivity of the Tertiary Amine: The tertiary amine within the pyrrolidine ring is less nucleophilic than the primary amine due to greater steric hindrance. However, it can undergo specific reactions.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. nih.gov N-oxides are useful synthetic intermediates and can alter the physicochemical properties of the parent molecule.

Quaternization: The tertiary amine can react with alkyl halides, particularly reactive ones like methyl iodide, to form a quaternary ammonium (B1175870) salt. These salts are important precursors for elimination reactions.

Table 1: Representative Reactions of Amine Functionalities

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Product Type |

| Acylation | Acetyl Chloride, Base | Primary Amine (C-3) | N-acetyl amide |

| Sulfonylation | Tosyl Chloride, Base | Primary Amine (C-3) | N-tosyl sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Primary Amine (C-3) | N-isopropyl amine |

| N-Oxidation | mCPBA or H₂O₂ | Tertiary Amine (Ring) | Pyrrolidine N-oxide |

| Quaternization | Excess Methyl Iodide | Tertiary Amine (Ring) | Quaternary Ammonium Iodide |

Transformations Involving the Cyclohexylmethyl Substituent

The N-cyclohexylmethyl group is generally robust but can be targeted for specific transformations, primarily involving cleavage of the C-N bond or functionalization of the cyclohexyl ring itself.

N-Dealkylation: The removal of the cyclohexylmethyl group is a key transformation. researchgate.netresearchgate.net This N-dealkylation can be accomplished through various methods, such as the von Braun reaction using cyanogen (B1215507) bromide, or reaction with chloroformates followed by hydrolysis. researchgate.net Catalytic methods, often employing palladium catalysts, provide alternative routes for cleaving the C-N bond. nih.gov This reaction is synthetically useful for unmasking the secondary amine of the pyrrolidine ring, allowing for subsequent functionalization at that position.

C–H Functionalization of the Cyclohexyl Ring: Direct functionalization of the C–H bonds of the cyclohexyl ring is a modern approach to modify the substituent without cleaving it. nih.gov These reactions are typically catalyzed by transition metals (e.g., palladium, rhodium, copper) and can introduce aryl, alkyl, or other functional groups at various positions on the ring. chemspider.com The regioselectivity of these reactions can often be controlled by directing groups or by the inherent reactivity of specific C–H bonds.

Oxidation of the Cyclohexyl Ring: Strong oxidizing agents can potentially oxidize the cyclohexyl ring to introduce ketone or alcohol functionalities, although controlling the position and extent of oxidation can be challenging and may require specialized reagents or catalytic systems.

Table 2: Transformations of the N-Cyclohexylmethyl Group

| Transformation Type | Reagent/Conditions | Description | Resulting Structure |

| N-Dealkylation | Phenyl Chloroformate, then Hydrolysis | Cleavage of the N-CH₂ bond | (S)-Pyrrolidin-3-amine |

| C–H Arylation | Aryl Halide, Pd Catalyst | Substitution of a H on the cyclohexyl ring with an aryl group | N-(Arylcyclohexyl)methyl derivative |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Potential oxidation of a C-H bond on the ring to a C-OH or C=O | N-(Hydroxy/oxocyclohexyl)methyl derivative |

Regioselective Functionalization of the Pyrrolidine Ring at Different Positions

Modifying the carbon skeleton of the pyrrolidine ring itself represents a powerful strategy for creating structural diversity. The positions alpha to the nitrogen (C-2 and C-5) are particularly susceptible to functionalization due to the influence of the heteroatom.

α-Lithiation and Functionalization: The C-H bonds at the C-2 and C-5 positions of N-substituted pyrrolidines can be deprotonated using strong bases like organolithium reagents (e.g., s-BuLi), often in the presence of a chelating agent like TMEDA. nih.gov The resulting α-lithiated intermediate can then be trapped with various electrophiles (alkyl halides, aldehydes, ketones) to introduce substituents at the C-2 or C-5 position. For the title compound, functionalization would be expected to occur preferentially at the less sterically hindered C-5 position.

Palladium-Catalyzed C–H Arylation: Directed C–H functionalization has emerged as a powerful tool. In derivatives of 3-aminopyrrolidine (B1265635), the amine or a derivative thereof can act as a directing group to guide a palladium catalyst to specific C–H bonds. nih.gov This can enable regioselective arylation at the C-2 or C-4 positions, depending on the directing group and reaction conditions, providing access to cis- or trans-3,4-disubstituted pyrrolidines. nih.gov

Oxidative Functionalizations: Oxidation of N-protected pyrrolidines can generate N-acyliminium ions as reactive intermediates. nih.gov These electrophilic species can be trapped by a wide range of nucleophiles, leading to the introduction of substituents at the α-position (C-2 or C-5).

Table 3: Regioselective Functionalization of the Pyrrolidine Ring

| Position | Method | Reagents/Catalyst | Description |

| C-5 | α-Lithiation | s-BuLi/TMEDA, then Electrophile (E⁺) | Deprotonation at the less hindered α-position followed by reaction with an electrophile. |

| C-2 / C-4 | Directed C–H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | Directing group on C-3 guides catalyst to functionalize C-2 or C-4 C–H bonds. nih.gov |

| C-2 / C-5 | N-Acyliminium Ion Trapping | Oxidant (e.g., PhI(OAc)₂), Nucleophile | Formation of an iminium ion intermediate which is then attacked by a nucleophile. nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov The primary amine of this compound makes it an ideal component for several key MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.gov this compound can serve as the primary amine component, allowing for the rapid assembly of complex, peptide-like molecules with high structural diversity. The reaction is typically fast and tolerant of a wide range of functional groups on the other components. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org While the primary amine of the title compound could participate, it would lead to a secondary amine product that could react further. More commonly, secondary amines are used. If the primary amine were first converted to a secondary amine (e.g., via reductive amination), it could then serve as the amine component in a subsequent Mannich reaction to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction does not directly utilize an amine. However, derivatives of the title compound could be used in post-Passerini modifications.

Table 4: Participation in Multi-Component Reactions

| Reaction Name | Components | Role of this compound | Product Type |

| Ugi Reaction | Aldehyde, Primary Amine , Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide wikipedia.org |

| Mannich Reaction | Ketone, Aldehyde, Amine | Amine Component (as a secondary amine derivative) | β-Amino-carbonyl (Mannich Base) wikipedia.org |

Ring-Opening and Ring-Expansion Reactions of Pyrrolidine Derivatives

Transformations that alter the core heterocyclic structure, such as ring-opening or expansion, provide access to fundamentally different molecular scaffolds.

Ring-Opening via C-N Bond Cleavage: The pyrrolidine ring, while generally stable, can be opened under specific conditions. Reductive cleavage of the C-N bond in N-benzoyl protected pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis. nih.govnih.govorganic-chemistry.orgchemrxiv.orgacs.org This method typically results in site-selective cleavage at the C2–N bond. nih.govorganic-chemistry.org This strategy transforms the cyclic amine into a linear amino-alcohol or related structure.

Hofmann Elimination: This classic reaction sequence can lead to ring-opening. First, the tertiary nitrogen of the pyrrolidine ring is exhaustively methylated with methyl iodide to form a quaternary ammonium salt. wikipedia.org Treatment of this salt with a strong base, such as silver oxide, and heat induces an E2 elimination reaction. The base abstracts a proton from a β-carbon, leading to the cleavage of a C-N bond and the formation of an alkene. masterorganicchemistry.com In the case of an N-cyclohexylmethyl-N-methylpyrrolidinium hydroxide, elimination would likely involve abstraction of a proton from either the C-2 or C-5 position of the ring, leading to a ring-opened N,N-disubstituted aminoalkene. The regioselectivity of the elimination (the "Hofmann rule") typically favors the formation of the least substituted alkene due to the steric bulk of the amine leaving group. wikipedia.orgmasterorganicchemistry.com

Ring-Expansion Reactions: The expansion of a pyrrolidine ring to a piperidine (B6355638) is a known, though less common, transformation. researchgate.net These reactions often proceed through the formation of a bicyclic azetidinium intermediate, which can then be opened by nucleophiles to yield a larger ring system. Such strategies can be used to convert pyrrolidine derivatives into substituted piperidines, which are also prevalent structures in pharmaceuticals.

Table 5: Ring-Opening and Ring-Expansion Reactions

| Reaction Type | Key Intermediate/Conditions | Description | Product Class |

| Reductive Cleavage | N-Benzoyl derivative, Lewis Acid, Photoredox Catalyst | Single-electron reduction leads to C2-N bond scission. nih.govorganic-chemistry.org | Linear γ-amino ketone derivative |

| Hofmann Elimination | Quaternary Ammonium Salt, Ag₂O, Heat | Base-induced E2 elimination cleaves a ring C-N bond. | Alkenyl amine |

| Ring Expansion | Bicyclic Azetidinium Intermediate, Nucleophile | Formation and subsequent nucleophilic opening of a strained intermediate. researchgate.net | Substituted Piperidine |

Computational and Theoretical Investigations of S 1 Cyclohexylmethyl Pyrrolidin 3 Amine and Its Derivatives

Molecular Modeling and Docking Studies on Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active molecules, making it a focal point for molecular modeling and docking studies. frontiersin.org These computational techniques are instrumental in understanding how pyrrolidine derivatives interact with their biological targets at a molecular level, which is crucial for the rational design of new drugs.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of pyrrolidine-based ligands to the active sites of proteins. For instance, studies on pyrrolidine derivatives as inhibitors of enzymes like α-amylase and α-glucosidase have shown a good correlation between docking scores and experimental inhibitory activities. nih.gov In a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, docking studies revealed that the synthesized compounds exhibited strong binding affinities with AChE, with some compounds showing higher docking scores than the reference drug, donepezil. researchgate.net Specifically, compounds with 3,4-dimethoxybenzyl and methyl(thiazol-2-ylmethyl)amino substituents showed favorable interactions within the enzyme's active site. researchgate.net

Molecular dynamics (MD) simulations further enhance the understanding gained from docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.com For pyrrolidine derivatives targeting myeloid cell leukemia-1 (Mcl-1), MD simulations demonstrated the stability of the compounds within the protein's binding site over a 100 ns trajectory. nih.gov Similarly, MD simulations of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors confirmed the stability of the intermolecular interactions between the ligand and the target protein. arabjchem.org

The following table summarizes findings from various molecular docking studies on different pyrrolidine derivatives, highlighting the target protein, key interacting residues, and the observed binding affinity.

| Pyrrolidine Derivative Class | Target Protein | Key Interacting Residues | Docking Score/Binding Affinity |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Not specified | -18.59 (for compound 14a) |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | Not specified | -9.4 kcal/mol (for designed compound) |

| (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol derivatives | α-mannosidase I & II | Phe528, Phe329, Phe659 (I); Trp95, Tyr269, Phe312, Tyr102 (II) | Not specified |

| 3,4-disubstituted pyrrolidine sulfonamides | Dopamine Transporter (DAT) | TYR 124, ASP 475, GLU 480, ALA 479, VAL 120 | Not specified |

| Pyrrolidine derivatives | Neuraminidase (NA) | Trp178, Arg371, Tyr406 | Correlated with pIC50 |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific values are cited from the respective studies. researchgate.netarabjchem.orgnih.govnih.govscispace.com

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and conformational preferences of molecules like (S)-1-(cyclohexylmethyl)pyrrolidin-3-amine and its derivatives. researchgate.net These calculations provide valuable data on molecular geometries, energies of different conformers, and the distribution of electron density, which are crucial for understanding their reactivity and biological activity.

Conformational analysis of pyrrolidine derivatives using DFT helps to identify the most stable three-dimensional structures. For example, theoretical studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the tautomeric equilibrium is influenced by small energy differences between the tautomers, with low potential barriers for their interconversion. beilstein-journals.org Such insights are vital for understanding which form of a molecule is likely to be active at a biological target.

Quantum chemical methods are also used to calculate the energetics of various molecular states and transformations. High-level ab initio calculations have been performed on pyrrolidinones and related heterocyclic compounds to determine their enthalpies of formation, with the results showing excellent agreement with experimental data. researchgate.net Furthermore, DFT calculations have been employed to investigate the molecular properties of substituted pyrrolidinones, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability.

The table below presents a summary of quantum chemical calculation findings for different pyrrolidine derivatives.

| Compound/Derivative Class | Computational Method | Key Findings |

| Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones | DFT (B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p)) | Structure 4a is more stable than 4a' by 1.3 kcal·mol⁻¹ in the gas phase. beilstein-journals.org |

| 2- and 3-pyrrolidinone | DFT (B3LYP/6-31G(d) and 6-311+G(3df,2p)) | Computed enthalpies of formation are in excellent agreement with experimental data. researchgate.net |

| Substituted pyrrolidinones | DFT (B3LYP/6-31G*) | Investigation of HOMO, LUMO energies, and molecular densities. arabjchem.org |

Theoretical Studies on Reaction Mechanisms in Pyrrolidine Synthesis

Theoretical studies play a critical role in elucidating the mechanisms of chemical reactions, including the synthesis of the pyrrolidine ring. osaka-u.ac.jpnih.gov By modeling the reaction pathways and calculating the energies of reactants, transition states, and products, computational chemists can provide a detailed understanding of how these reactions proceed. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Quantum chemical modeling based on DFT and Møller–Plesset perturbation theory has been used to investigate the one-pot synthesis of pyrrolidinedione derivatives. nih.gov These studies have detailed the energy barriers for each step of the reaction, including Michael addition, Nef-type rearrangement, and cyclization to form the pyrrolidine ring. nih.govrsc.org For instance, the cyclization step to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹, but it is preceded by a tautomerization with a much higher barrier of 178.4 kJ mol⁻¹. nih.govrsc.org

Mechanistic studies on the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines have also benefited from computational investigations. nih.govacs.org These studies have explored the role of the catalyst and the nature of the halide in the N-X amide reactants, providing insights into the reaction mechanism at a molecular level. nih.govacs.org Theoretical calculations have helped to distinguish between different possible reaction pathways and to identify key intermediates. nih.gov

The following table summarizes key energetic data from theoretical studies on pyrrolidine synthesis.

| Reaction Step | Computational Method | Calculated Energy Barrier |

| Deprotonated nitromethane (B149229) addition to coumarin | DFT | 21.7 kJ mol⁻¹ |

| Tautomerization of nitrosohydroxymethyl group | DFT | 178.4 kJ mol⁻¹ |

| Cyclization to form pyrrolidine ring | DFT | 11.9 kJ mol⁻¹ |

| Lactone ring opening | DFT | 84.9 kJ mol⁻¹ |

Data sourced from a computational study on the synthesis of pyrrolidinedione derivatives. nih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Derivation for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. bohrium.comnih.gov For pyrrolidine derivatives, 2D and 3D-QSAR studies are widely employed to understand the structural requirements for a desired pharmacological effect and to predict the activity of new, untested compounds. nih.govnih.govscispace.comnih.govtandfonline.comresearchgate.net

3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For a series of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA and CoMSIA models with good statistical stability and predictability (Q² values of 0.689 and 0.614, respectively) were developed. nih.gov These models guided the design of new compounds with enhanced predicted inhibitory activity. nih.gov

Hologram QSAR (HQSAR) is another technique that has been successfully applied to pyrrolidine derivatives. nih.gov Unlike 3D-QSAR, HQSAR does not require molecular alignment and is based on 2D fragments. scispace.com For the same series of Mcl-1 inhibitors, an HQSAR model with a Q² of 0.603 was generated. nih.gov

Pharmacophore modeling is often used in conjunction with QSAR to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For pyrrolidine derivatives as neuraminidase inhibitors, pharmacophore models were generated to understand the key interactions with the enzyme. nih.gov

The table below provides an overview of the statistical parameters from various QSAR studies on pyrrolidine derivatives, indicating the robustness and predictive power of the developed models.

| QSAR Model | Target | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (Predictive R²) |

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 |

| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 |

| CoMFA | Neuraminidase Inhibitors | 0.720 | 0.947 | Not specified |

| CoMSIA | Neuraminidase Inhibitors | 0.644 | 0.885 | Not specified |

This table compiles data from multiple QSAR studies on pyrrolidine derivatives. nih.govnih.gov

Lack of Specific Research Data on "this compound" Applications

Following a comprehensive search of publicly available scientific literature and patent databases, it has been determined that there is a significant lack of specific research findings and detailed applications for the chemical compound This compound within the precise framework of the requested article outline.

The investigation sought to uncover the utilization of this specific chiral building block and intermediate in several key areas of advanced organic synthesis:

Asymmetric Organocatalysis and Ligand Design: While the broader class of chiral pyrrolidines is well-established in organocatalysis, no specific studies detailing the use of this compound as a catalyst or in the design of ligands for asymmetric transformations were identified.

Precursor for Complex Heterocyclic Systems: The search did not yield any dedicated research papers or patents that describe the use of this compound as a direct precursor for the synthesis of complex heterocyclic systems and scaffolds.

Role in Chemical Probes and Research Tools: There is no available information to suggest that this compound has been specifically developed or utilized as a chemical probe or a research tool for biological or chemical investigations.

Strategic Integration into Diverse Molecular Architectures: The current body of scientific literature does not provide examples or detailed methodologies for the strategic integration of this compound into diverse and complex molecular structures.

While general principles of organic synthesis suggest that this compound, as a chiral amine, has the potential to be a valuable building block in these areas, the absence of specific, documented research prevents the generation of a scientifically accurate and detailed article as per the provided outline. The available information is insufficient to construct data tables, present detailed research findings, or provide a thorough analysis of its applications in the specified contexts.

Therefore, this report acknowledges the current limitations in the available scientific literature regarding the specific applications of this compound.

Future Research Directions and Challenges in the Chemistry of S 1 Cyclohexylmethyl Pyrrolidin 3 Amine

Development of More Efficient and Sustainable Stereoselective Synthetic Methodologies

The synthesis of optically pure pyrrolidine (B122466) derivatives is a significant area of interest in organic chemistry. mdpi.com While methods exist for the synthesis of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, a primary challenge remains the development of methodologies that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry. Current synthetic routes often begin from chiral precursors like proline or 4-hydroxyproline, which involves multiple functional group manipulations. mdpi.comresearchgate.net

Future research will likely focus on several key areas:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries to catalytic methods is crucial. This includes the development of novel transition-metal catalysts or organocatalysts that can construct the chiral pyrrolidine ring from achiral starting materials with high enantioselectivity. unibo.it Biocatalytic routes, employing enzymes such as transaminases, offer a highly selective and sustainable alternative to traditional chemical methods for producing chiral amines. rsc.orgrsc.org

Atom Economy and Step Reduction: Designing synthetic pathways that maximize atom economy by minimizing protecting groups and activation steps is a priority. Strategies involving intramolecular C-H amination or cyclization of acyclic precursors represent promising avenues for more direct and efficient synthesis. organic-chemistry.orgacs.org

Sustainable Practices: The use of greener solvents, reduction of hazardous reagents, and development of recyclable catalysts are essential for minimizing the environmental impact of synthesis. rsc.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges | Illustrative Precursors |

|---|---|---|---|

| Chiral Pool Synthesis (e.g., from L-proline) | Readily available chiral starting material, established chemistry. mdpi.com | Multiple steps, potential for racemization, use of protecting groups. | L-proline, (S)-4-hydroxyproline |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. unibo.it | Catalyst loading, substrate scope, scalability. | Acyclic aldehydes, nitroalkenes |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, diverse bond formations. organic-chemistry.org | Catalyst cost and toxicity (heavy metals), ligand synthesis. | Alkenyl or alkynyl amines |

| Biocatalysis (e.g., Transaminases) | Exceptional stereoselectivity, mild reaction conditions, sustainable. rsc.org | Enzyme stability, substrate specificity, cofactor dependency. nih.gov | Prochiral ketones, amino donors |

Exploration of Novel Reactivities and Cascade Transformations

Beyond its synthesis, future work must explore the untapped reactive potential of this compound. The molecule possesses multiple reactive sites—the secondary amine of the pyrrolidine ring and the primary amine at the C3 position—which can be selectively functionalized to build molecular complexity.

A significant area for future investigation is the design of cascade reactions. These processes, where multiple bonds are formed in a single operation, offer remarkable efficiency by reducing purification steps and solvent usage. nih.gov For instance, this compound could serve as a linchpin in multicomponent reactions (MCRs) to rapidly generate libraries of complex, drug-like molecules. researchgate.net Research could focus on developing novel transformations where the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. An example could be an intramolecular cyclization followed by a ring expansion, initiated by functionalizing the 3-amino group, to access novel heterocyclic scaffolds. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes represents a major frontier in modern chemistry. nih.gov Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. For the synthesis of this compound, integrating biocatalytic methods, such as those using immobilized transaminases, into packed-bed flow reactors could enable continuous and efficient production. rsc.orgresearchgate.net

Key challenges in this area include:

Catalyst Immobilization: Developing robust methods for immobilizing catalysts (both chemical and biological) to prevent leaching and allow for reuse over extended periods. acs.org

Process Optimization: Adapting multi-step batch syntheses into fully continuous, telescoped processes requires careful optimization to ensure compatibility of reaction conditions and solvents.

Real-time Analysis: Integrating process analytical technology (PAT) for real-time monitoring and optimization of reaction outcomes.

Similarly, automated synthesis platforms can accelerate the discovery of optimal reaction conditions and the generation of derivative libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically varying reagents, catalysts, and conditions, these platforms can rapidly identify high-performing synthetic protocols.

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, thereby guiding experimental design. nih.gov For this compound, advanced computational modeling can address several key challenges. Density Functional Theory (DFT) calculations, for example, can be used to:

Elucidate Reaction Mechanisms: By modeling transition states and reaction pathways, researchers can understand the origins of stereoselectivity in existing synthetic methods and rationally design improved catalysts or reaction conditions.

Predict Reactivity: Computational models can predict the most likely sites of reaction and the feasibility of novel transformations, saving significant experimental time and resources.

Design Novel Catalysts: In silico design can help create catalysts specifically tailored for the asymmetric synthesis of this target molecule, optimizing factors like steric hindrance and electronic properties for maximum efficiency and selectivity. nih.gov

The integration of machine learning and artificial intelligence with computational chemistry is expected to further accelerate synthetic route design, offering novel and non-intuitive pathways for synthesis. nih.gov

Investigation of Conformational Dynamics and Their Influence on Chemical Behavior

The three-dimensional structure of the pyrrolidine ring is not static; it exists in a dynamic equilibrium between different puckered conformations, typically described as Cγ-exo and Cγ-endo "envelope" conformers. nih.govfrontiersin.org The conformational preference of the ring is heavily influenced by the nature and stereochemistry of its substituents. acs.orgbeilstein-journals.org In this compound, the bulky N-cyclohexylmethyl group and the C3-amino group will dictate the ring's preferred conformation.

Understanding these conformational dynamics is critical as they directly influence the molecule's chemical behavior:

Reactivity and Selectivity: The spatial orientation of the amino group at C3, as determined by the ring pucker, can affect its accessibility and nucleophilicity, thereby influencing the rates and outcomes of its reactions.

Catalytic Activity: If used as a chiral ligand or organocatalyst, the conformational rigidity or flexibility of the pyrrolidine scaffold will be crucial in determining the stereochemical outcome of the catalyzed reaction. researchgate.net

Biological Interactions: When this moiety is incorporated into a larger bioactive molecule, its conformational preferences will govern how it fits into a protein's binding site. nih.gov

Future research will employ a combination of advanced NMR spectroscopy techniques and computational methods like molecular dynamics (MD) simulations to map the conformational landscape of this compound and its derivatives. researchgate.net This knowledge will enable a more rational design of its applications in catalysis and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, palladium-catalyzed coupling reactions can construct the pyrrolidine ring, followed by stereoselective introduction of the cyclohexylmethyl group using chiral auxiliaries or catalysts . Enantiomeric purity is validated via chiral HPLC or polarimetry, with protocols similar to those used for related pyrrolidine derivatives like (S)-pyrrolidin-3-amine dihydrochloride .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substituent placement (e.g., cyclohexylmethyl group integration in H and C spectra) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and resolve enantiomeric excess .

- Mass Spectrometry (MS) : For molecular weight verification .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable under recommended storage (2–8°C in inert atmospheres). However, decomposition risks arise from exposure to light, moisture, or incompatible materials (e.g., strong oxidizers). Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is advised, with periodic HPLC monitoring .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence pharmacological activity compared to other alkyl/aryl groups in pyrrolidin-3-amine derivatives?

The cyclohexylmethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, as observed in analogs like 1-(4-chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride . Comparative studies using structure-activity relationship (SAR) models can quantify these effects, leveraging molecular docking to predict binding affinities to targets such as CNS receptors .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:

- Standardize biological assays using validated protocols (e.g., IC determination with triplicate replicates).

- Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding kinetics) .

- Re-synthesize the compound under controlled conditions to rule out batch-specific impurities .

Q. What toxicological profiles are available for this compound, and what gaps exist in current data?

Limited acute toxicity data are available, but related compounds (e.g., 1-cyclopropylpyrrolidin-3-amine) show low acute toxicity (LD > 2000 mg/kg in rodents). However, mutagenicity and carcinogenicity data are absent. Researchers should conduct Ames tests and in vivo carcinogenicity studies, referencing OECD guidelines .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Molecular Modeling : Use docking simulations to identify key interactions (e.g., hydrogen bonding with the pyrrolidine nitrogen).

- Structural Modifications : Introduce substituents like halogens or methoxy groups to the cyclohexylmethyl moiety, as seen in analogs with enhanced selectivity .

- Pharmacophore Mapping : Compare with bioactive pyrrolidine derivatives (e.g., IQP) to isolate critical functional groups .

Methodological Tables

Table 1. Comparison of Analytical Techniques for Purity Assessment

| Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity | Resolution of (S)- and (R)-enantiomers | |

| H NMR | Structural confirmation | Cyclohexylmethyl proton integration | |

| LC-MS | Molecular weight verification | Detection of [M+H] ion |

Table 2. Key Stability Risks and Mitigation Strategies

| Risk Factor | Mitigation Strategy | Reference |

|---|---|---|

| Light exposure | Store in amber glass vials | |

| Moisture | Use desiccants (e.g., silica gel) | |

| Oxidizers | Separate storage in inert cabinets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.